2-allyl-3-benzoyl-1,1-dioxido-2H-1,2-benzothiazin-4-yl 2-bromobenzoate
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Overview
Description
2-allyl-3-benzoyl-1,1-dioxido-2H-1,2-benzothiazin-4-yl 2-bromobenzoate is a complex organic compound that belongs to the class of benzothiazine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-allyl-3-benzoyl-1,1-dioxido-2H-1,2-benzothiazin-4-yl 2-bromobenzoate typically involves multi-step organic reactions. The starting materials often include benzothiazine derivatives and bromobenzoic acid. The reaction conditions may involve the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include purification steps such as recrystallization or chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
2-allyl-3-benzoyl-1,1-dioxido-2H-1,2-benzothiazin-4-yl 2-bromobenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The bromine atom in the compound can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines) for substitution reactions. The reactions are typically carried out under controlled conditions to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized benzothiazine derivatives, while substitution reactions may produce various substituted benzothiazine compounds.
Scientific Research Applications
2-allyl-3-benzoyl-1,1-dioxido-2H-1,2-benzothiazin-4-yl 2-bromobenzoate has several scientific research applications, including:
Chemistry: Used as a
Properties
Molecular Formula |
C25H18BrNO5S |
---|---|
Molecular Weight |
524.4 g/mol |
IUPAC Name |
(3-benzoyl-1,1-dioxo-2-prop-2-enyl-1λ6,2-benzothiazin-4-yl) 2-bromobenzoate |
InChI |
InChI=1S/C25H18BrNO5S/c1-2-16-27-22(23(28)17-10-4-3-5-11-17)24(19-13-7-9-15-21(19)33(27,30)31)32-25(29)18-12-6-8-14-20(18)26/h2-15H,1,16H2 |
InChI Key |
RGKSOYUYZNMYDT-UHFFFAOYSA-N |
Canonical SMILES |
C=CCN1C(=C(C2=CC=CC=C2S1(=O)=O)OC(=O)C3=CC=CC=C3Br)C(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
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